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Introduction

Ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is a critical component of many

antiretroviral therapies (ART) for Human Immunodeficiency Virus (HIV) infection. In pediatric

populations, it is primarily used as a pharmacokinetic enhancer (booster) to increase the

systemic exposure of other protease inhibitors, such as lopinavir.[1][2] The significant inter-

individual variability in drug metabolism in children necessitates robust pharmacokinetic (PK)

studies to establish safe and effective dosing regimens.[3] The use of stable isotope-labeled

internal standards, such as Ritonavir-d8, is paramount for the accurate quantification of

ritonavir in biological matrices during these studies.

Rationale for using Ritonavir-d8

Deuterium-labeled analogues of drugs, like Ritonavir-d8, are the gold standard for internal

standards in quantitative mass spectrometry-based bioanalysis.[4] Ritonavir-d8 shares near-

identical physicochemical properties with ritonavir, ensuring it behaves similarly during sample

extraction, chromatography, and ionization. Its increased mass, due to the deuterium atoms,

allows for its distinct detection from the unlabeled ritonavir by the mass spectrometer. This co-

elution and differential detection minimize the variability introduced during sample preparation

and analysis, leading to highly accurate and precise quantification of ritonavir concentrations in

pediatric plasma samples. While some studies have utilized other deuterated isotopes like

ritonavir-d6, the principle remains the same.[5]
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Clinical Applications in Pediatrics

Pharmacokinetic studies in children are essential to guide appropriate dosing, which can be

influenced by factors such as age, weight, and co-administered medications.[6][7] Studies on

various formulations of lopinavir/ritonavir, including pediatric tablets and oral pellets, have been

conducted to ensure adequate drug exposure in different pediatric age and weight bands.[6][7]

For instance, research has demonstrated that FDA weight band-based dosing for

lopinavir/ritonavir pediatric tablets provides adequate lopinavir exposure.[6] Furthermore,

investigations into the impact of crushing tablets have shown a significant reduction in both

lopinavir and ritonavir exposure, highlighting the importance of administration protocols.[8][9]

Accurate measurement of ritonavir concentrations using methods incorporating Ritonavir-d8 is

fundamental to the reliability of these critical pediatric pharmacokinetic assessments.

Data Presentation
The following tables summarize pharmacokinetic parameters of ritonavir and lopinavir from

studies in pediatric populations.

Table 1: Pharmacokinetic Parameters of Lopinavir/Ritonavir in HIV-Infected Children (Whole vs.

Crushed Tablets)

Parameter
Lopinavir
(Crushed)

Lopinavir
(Whole)

Ritonavir
(Crushed)

Ritonavir
(Whole)

AUC (mg*hr/L) 92 144 7 13.3

Cmax (mg/L) Decreased Higher
Trended towards

decrease
Higher

C12 (mg/L) Reduced by 33% Higher
Below that of

whole tablets
Higher

Oral CL/F
Increased by 1.4

times
Lower

Increased by 1.6

times
Lower

Data sourced from a study in twelve children with a median age of 13 years.[8][9]
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Table 2: Lopinavir Pharmacokinetic Parameters in HIV-Infected Children Receiving Pediatric

Tablets (Twice Daily Dosing)

Parameter Geometric Mean Value

AUC0-12 (h*mg/L) 106.9

Cmax (mg/L) 12.0

C12 (mg/L) 4.9

Data from a study in fifty-three HIV-infected children across different weight bands.[6]

Experimental Protocols
Protocol 1: Quantification of Ritonavir in Pediatric Plasma Samples using LC-MS/MS with

Ritonavir-d8 Internal Standard

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the determination of ritonavir in human plasma, adapted from established methods.

[10][11][12][13]

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

To 100 µL of pediatric plasma sample, add 25 µL of Ritonavir-d8 internal standard working

solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

Vortex for 10 seconds.

Add 200 µL of acetonitrile to precipitate proteins.

Vortex for 30 seconds.

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

Transfer the supernatant to a clean tube.

Add 1 mL of ethyl acetate for liquid-liquid extraction.
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Vortex for 1 minute.

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Analysis

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

Mass Spectrometer (MS): A tandem mass spectrometer with an electrospray ionization (ESI)

source.

Analytical Column: A C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 75 mm, 2.7 µm).

[11]

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM) Transitions:

Ritonavir: m/z 721.3 -> 296.1[11]

Ritonavir-d8: (Predicted) m/z 729.3 -> 304.1 (Note: The exact transition for Ritonavir-d8
should be optimized experimentally).

3. Calibration and Quality Control

Prepare calibration standards and quality control (QC) samples by spiking blank pediatric

plasma with known concentrations of ritonavir.
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The concentration range should cover the expected clinical concentrations (e.g., 2.0 ng/mL

to 5000 ng/mL).[11]

Analyze calibration standards and QC samples alongside the study samples.

Construct a calibration curve by plotting the peak area ratio of ritonavir to Ritonavir-d8
against the nominal concentration of ritonavir.

Use a weighted linear regression for quantification.

Mandatory Visualizations
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Caption: Experimental workflow for a pediatric pharmacokinetic study of ritonavir.
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Caption: Ritonavir's mechanism as a pharmacokinetic enhancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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